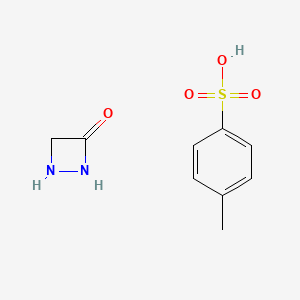

diazetidin-3-one;4-methylbenzenesulfonic acid

Description

4-Methylbenzenesulfonic acid (p-toluenesulfonic acid, p-TSA; CAS 104-15-4) is a strong organic acid widely used as a catalyst in esterifications, hydrolyses, and cyclization reactions due to its high acidity (pKa ~ -1.3) and solubility in organic solvents . This article focuses on comparing 4-methylbenzenesulfonic acid with structurally or functionally similar compounds.

Properties

IUPAC Name |

diazetidin-3-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C2H4N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-2-1-3-4-2/h2-5H,1H3,(H,8,9,10);3H,1H2,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASDRDQNJSKFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(=O)NN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79289-49-9 | |

| Record name | 1,2-Diazetidin-3-one, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79289-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazetidin-3-one;4-methylbenzenesulfonic acid typically involves the cyclization of benzophenone chloroacetylhydrazone, followed by treatment with 4-methylbenzenesulfonic acid. This method results in the formation of the parent ring system, which can be further elaborated . Another approach involves the [2+2] cycloaddition of a ketene with an azo compound, including enantioselective approaches using asymmetric nucleophilic catalysts .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Diazetidin-3-one;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diazetidin-3-one;4-methylbenzenesulfonic acid has several scientific research applications:

Chemistry: It serves as a scaffold for the synthesis of diverse bioactive molecules.

Mechanism of Action

The mechanism of action of diazetidin-3-one;4-methylbenzenesulfonic acid involves the acylation of key serine residues in target enzymes, such as serine hydrolase protein phosphatase methylesterase-1. This acylation inhibits the enzyme’s activity, leading to potential therapeutic effects . The compound’s small ring structure and functional groups contribute to its binding affinity and specificity for these molecular targets.

Comparison with Similar Compounds

Key Findings :

- p-TSA’s moderate acidity and lipophilicity (Log Pow = 1.04) make it superior to stronger acids (e.g., H2SO4) in reactions requiring controlled protonation without excessive corrosivity .

- Compared to methanesulfonic acid, p-TSA’s aromatic ring enhances solubility in non-polar solvents, facilitating reactions in toluene or THF .

Comparison with Other Acid Catalysts

Catalytic Efficiency in Organic Reactions

Key Findings :

- p-TSA outperforms Lewis acids (e.g., AlCl3) in chlorination reactions due to milder conditions and reduced byproduct formation .

- In chiral ligand synthesis, p-TSA enables ring-closing reactions critical for asymmetric catalysis, as seen in tartaric acid-derived ligands .

Regulatory Status

- p-TSA is classified as a deleterious substance in Japan, requiring strict handling and disposal protocols when concentrations exceed 5% .

- Ecotoxicity data for related sulfonic acids indicate acute and chronic aquatic toxicity, necessitating containment measures .

Handling Precautions

- p-TSA is highly irritating to skin and eyes, requiring PPE and fume hood use .

Biological Activity

Diazetidin-3-one;4-methylbenzenesulfonic acid is a compound that combines a diazetidin-3-one structure with a sulfonic acid moiety. This unique combination imparts distinctive chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a four-membered nitrogen-containing heterocycle (diazetidin-3-one) linked to a 4-methylbenzenesulfonic acid group. This structural arrangement is significant for its reactivity and biological interactions.

Synthesis

The synthesis typically involves the cyclization of benzophenone chloroacetylhydrazone followed by treatment with 4-methylbenzenesulfonic acid. This method allows for the formation of the diazetidin-3-one core, which can be further functionalized to enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and potential anticancer effects.

Enzyme Inhibition

One of the primary mechanisms of action identified for this compound is the inhibition of serine hydrolase protein phosphatase methylesterase-1. The acylation of serine residues in the enzyme by the compound leads to reduced enzymatic activity, which may have therapeutic implications.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses growth inhibitory activity against mammary carcinoma cells. The specific mechanisms through which it exerts these effects are still under investigation, but initial findings suggest potential pathways involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

- Inhibition of Protein Phosphatases : A study showed that the compound effectively inhibits protein phosphatase methylesterase-1, suggesting its role as a potential therapeutic agent in diseases where this enzyme is implicated.

- Antitumor Effects : Research indicated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, particularly those associated with breast cancer. The IC50 values observed were indicative of its potent anticancer properties.

- Mechanistic Insights : Investigations into the mechanism revealed that the compound's inhibitory action on serine hydrolases might lead to altered signaling pathways involved in cell proliferation and survival, supporting its potential as an anticancer drug candidate.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,2-Diazetidin-3-ones | Heterocyclic | Antimicrobial, anticancer |

| Oxetanes | Four-membered ring | Drug discovery applications |

| 4-Methylbenzenesulfonic acid | Aromatic sulfonic acid | Enzyme inhibition |

The combination of a diazetidin core with a sulfonic acid group gives this compound unique reactivity and biological activity compared to other compounds in its class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.